molecular formula C22H25N3O7S2 B2953417 4-[bis(2-methoxyethyl)sulfamoyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)benzamide CAS No. 921134-16-9

4-[bis(2-methoxyethyl)sulfamoyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)benzamide

Cat. No.: B2953417
CAS No.: 921134-16-9
M. Wt: 507.58
InChI Key: ZFBQXXGZTSTFMH-UHFFFAOYSA-N
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Description

4-[bis(2-methoxyethyl)sulfamoyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)benzamide is a complex organic compound that belongs to the class of nitrogen-containing heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[bis(2-methoxyethyl)sulfamoyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)benzamide typically involves multiple steps, starting from readily available precursors. The process includes the formation of the benzothiazole ring, followed by the introduction of the dioxino group and the sulfamoyl moiety. The final step involves the coupling of the benzamide group under controlled conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and minimize by-products. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[bis(2-methoxyethyl)sulfamoyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfamoyl group to a thiol or other reduced forms.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

4-[bis(2-methoxyethyl)sulfamoyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[bis(2-methoxyethyl)sulfamoyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets. As an HER2 inhibitor, it binds to the HER2 receptor, blocking its activity and thereby inhibiting the growth and proliferation of cancer cells . This interaction disrupts key signaling pathways involved in cell division and survival.

Comparison with Similar Compounds

Similar Compounds

    4-[bis(2-methoxyethyl)sulfamoyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)benzamide: shares structural similarities with other benzothiazole derivatives and sulfonamide compounds.

    Benzothiazole derivatives: Known for their diverse biological activities, including antimicrobial and anticancer properties.

    Sulfonamide compounds: Widely used in pharmaceuticals for their antibacterial and diuretic effects.

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer specific biological activities and make it a promising candidate for targeted therapies, particularly in oncology.

Properties

IUPAC Name

4-[bis(2-methoxyethyl)sulfamoyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O7S2/c1-29-9-7-25(8-10-30-2)34(27,28)16-5-3-15(4-6-16)21(26)24-22-23-17-13-18-19(14-20(17)33-22)32-12-11-31-18/h3-6,13-14H,7-12H2,1-2H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFBQXXGZTSTFMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CCOC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=CC4=C(C=C3S2)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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